Stannane, bis(tetradecanoyloxy)dibutyl-

Beschreibung

Eigenschaften

CAS-Nummer |

28660-67-5 |

|---|---|

Molekularformel |

C36H72O4Sn |

Molekulargewicht |

687.7 g/mol |

IUPAC-Name |

[dibutyl(tetradecanoyloxy)stannyl] tetradecanoate |

InChI |

InChI=1S/2C14H28O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;2*1-3-4-2;/h2*2-13H2,1H3,(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

CSCQRXVSACSECP-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reagents and Reaction Conditions

The most widely documented method involves the direct reaction of dibutyltin oxide () with tetradecanoic acid () under reflux conditions. Stoichiometric ratios typically adhere to a 1:2 molar ratio of dibutyltin oxide to tetradecanoic acid to ensure complete conversion. Solvents such as toluene or xylene are employed to facilitate azeotropic water removal, critical for driving the equilibrium toward ester formation.

Procedural Overview

-

Mixing : Dibutyltin oxide (0.1 mol) and tetradecanoic acid (0.2 mol) are combined in a reflux apparatus with 200 mL of toluene.

-

Heating : The mixture is heated to 140–160°C, initiating the reaction:

-

Water Removal : A Dean-Stark trap condenses and separates water, typically achieving >90% yield after 6–8 hours.

Optimization Strategies

-

Catalysts : While the reaction proceeds uncatalyzed, adding 1–2 mol% of p-toluenesulfonic acid accelerates esterification, reducing reaction time to 4 hours.

-

Purity Control : Post-reaction purification involves vacuum distillation to remove excess tetradecanoic acid, followed by recrystallization from hexane to isolate the product.

Alternative Route Using Dibutyltin Dichloride

Base-Mediated Substitution

A second method employs dibutyltin dichloride () and tetradecanoic acid in the presence of a strong base, such as sodium ethoxide (). This approach avoids the generation of water, simplifying purification.

Reaction Mechanism

The base deprotonates tetradecanoic acid, forming a carboxylate anion that displaces chloride ligands on the tin center:

Stepwise Procedure

-

Mixing : Dibutyltin dichloride (0.1 mol) and tetradecanoic acid (0.2 mol) are dissolved in ethanol (100 mL).

-

Base Addition : Sodium ethoxide (30% w/w in ethanol) is added dropwise at 50–60°C, maintaining a 5–10 mL/min addition rate.

-

Reaction Completion : After 30 minutes at 60°C, vacuum evaporation removes ethanol, yielding a crude product.

-

Purification : Filtration through a sintered glass funnel removes NaCl byproduct, with final purity >98% confirmed via HPLC.

Advantages Over Oxide Route

-

Reduced Byproducts : Eliminates water, minimizing side reactions like tin oxide reformation.

-

Scalability : Patent data demonstrate consistent yields (>95%) at pilot scales (10–100 kg batches).

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Biologische Aktivität

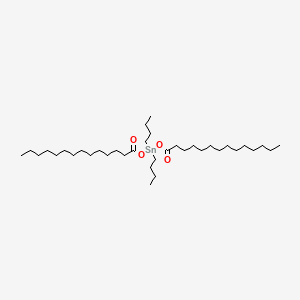

Stannane, bis(tetradecanoyloxy)dibutyl- (CAS Number: 28660-67-5) is an organotin compound that has garnered attention due to its potential biological activity and environmental implications. This compound features a dibutylstannane core, with two tetradecanoyloxy groups, which influence its interactions in biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of stannane, bis(tetradecanoyloxy)dibutyl- is , with a molecular weight of approximately 687.67 g/mol. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 687.67 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

Toxicity and Environmental Impact

Research indicates that organotin compounds, including stannane, bis(tetradecanoyloxy)dibutyl-, can exhibit significant toxicity. These compounds are known to disrupt endocrine functions and have been associated with reproductive toxicity in various organisms. For instance, studies on related dibutyltin compounds show that they can interfere with hormonal signaling pathways, leading to adverse developmental effects in aquatic life .

The biological activity of stannane, bis(tetradecanoyloxy)dibutyl- may involve:

- Endocrine Disruption : Similar organotin compounds have been shown to mimic or block hormones.

- Cellular Toxicity : These compounds can induce oxidative stress, leading to cellular damage.

- Bioaccumulation : Organotins tend to accumulate in biological tissues, raising concerns about long-term exposure effects.

Case Study 1: Aquatic Toxicity

A study examined the effects of dibutyltin compounds on fish species, revealing significant mortality rates and reproductive failures at low concentrations. The mechanism was attributed to endocrine disruption and interference with reproductive hormones .

Case Study 2: Human Health Risks

Research has highlighted the potential risks associated with exposure to organotin compounds in industrial settings. Workers exposed to these chemicals showed elevated levels of liver enzymes, indicating possible liver damage and other systemic effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of stannane, bis(tetradecanoyloxy)dibutyl-, it is useful to compare it with structurally similar organotin compounds:

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| Stannane, dibutylbis(myristoyloxy)- | C₃₀H₅₈O₄Sn | 28660-67-5 | Moderate toxicity; endocrine disruptor |

| Stannane, dibutylbis(oleoyloxy)- | C₃₀H₅₈O₄Sn | 13323-62-1 | Higher toxicity; significant aquatic toxicity |

| Stannane, dibutyltin dihexanoate | C₂₄H₄₈O₂Sn | 19704-60-0 | Lower toxicity; used in industrial applications |

These comparisons indicate that while all these compounds share structural similarities, their biological activities vary significantly based on their functional groups.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

Key Observations :

- Acyl Chain Length: Longer acyl chains (e.g., C₁₈ in stearoyloxy derivatives) increase molecular weight and lipophilicity, enhancing solubility in nonpolar matrices . Shorter chains (e.g., C₂ in diacetate) improve volatility and reactivity in polar solvents .

- Thermal Stability : Higher boiling points correlate with longer acyl chains, making C₁₄ and C₁₈ derivatives suitable for high-temperature applications .

Toxicity and Regulatory Status

Organotin compounds exhibit toxicity dependent on structure. While all dibutyltin derivatives are classified as toxic to aquatic life, regulatory restrictions vary:

Table 2: Regulatory and Toxicity Profiles

Notes:

- OSPAR identifies bis(tetradecanoyloxy)dibutylstannane as a priority hazardous substance due to persistence in marine environments .

Q & A

Q. What are the standard protocols for synthesizing bis(tetradecanoyloxy)dibutylstannane, and what purity benchmarks are recommended for research use?

Methodological Answer: Synthesis typically involves transesterification or direct condensation of dibutyltin oxide with tetradecanoic acid under inert conditions. For example, analogous dibutyltin dilaurate (CAS 77-58-7) is synthesized by reacting dibutyltin oxide with lauric acid in toluene at 110–120°C for 6–8 hours, followed by solvent removal and vacuum distillation . Purity benchmarks (≥95% by GC-MS or NMR) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic techniques are essential for characterizing bis(tetradecanoyloxy)dibutylstannane, and how are data interpreted?

Methodological Answer:

- NMR (¹H, ¹³C, ¹¹⁹Sn): Confirms tin coordination and acyloxy group integration. For example, ¹¹⁹Sn NMR peaks near δ −200 to −300 ppm indicate tetrahedral Sn centers .

- FT-IR: Identifies Sn-O-C stretches (950–1050 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .

- Elemental Analysis: Validates stoichiometry (C, H, Sn) with ≤0.3% deviation from theoretical values .

- Mass Spectrometry (ESI-MS): Detects molecular ion clusters (e.g., [M+H]⁺) to confirm molecular weight .

Q. What safety protocols are critical when handling bis(tetradecanoyloxy)dibutylstannane in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Monitoring: Conduct periodic air sampling for tin species (OSHA PEL: 0.1 mg/m³ for organotin compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of bis(tetradecanoyloxy)dibutylstannane across different in vitro models?

Methodological Answer:

- Dose-Response Analysis: Compare IC₅₀ values in cancer cell lines (e.g., MDA-MB-231) using standardized MTT assays. Variations may arise from cell permeability differences or assay incubation times .

- Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain discrepancies between short-term vs. long-term exposure studies .

- Comparative Genomics: Profile gene expression (e.g., apoptosis markers like caspase-3) to identify model-specific signaling pathways .

Q. What computational approaches are used to predict the organometallic reactivity of bis(tetradecanoyloxy)dibutylstannane in catalytic applications?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/def2-TZVP level to analyze Sn–O bond dissociation energies, predicting catalytic activity in polymerization .

- Molecular Docking: Simulate interactions with biological targets (e.g., DNA minor grooves) to rationalize antitumor mechanisms observed in vitro .

- QSPR Models: Correlate structural descriptors (e.g., lipophilicity logP) with experimental toxicity data to prioritize derivatives for synthesis .

Q. What strategies optimize the stability of bis(tetradecanoyloxy)dibutylstannane in polymer matrices under varying environmental conditions?

Methodological Answer:

- Accelerated Aging Studies: Expose polymer composites to UV light (QUV tester) and humidity (85% RH, 85°C) for 500–1000 hours. Monitor Sn leaching via ICP-MS .

- Stabilizer Additives: Incorporate antioxidants (e.g., BHT) at 0.1–0.5 wt% to inhibit oxidative degradation of acyloxy groups .

- Morphology Analysis: Use DSC to measure glass transition temperatures (Tg); higher Tg values (>80°C) indicate reduced molecular mobility and enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.